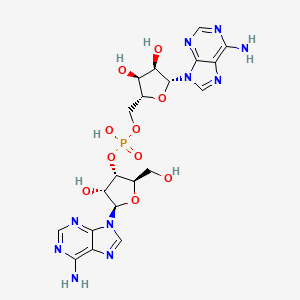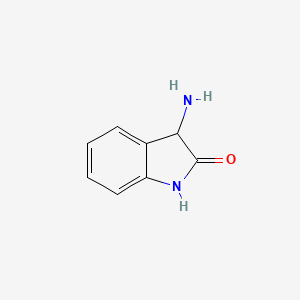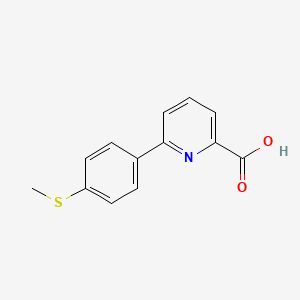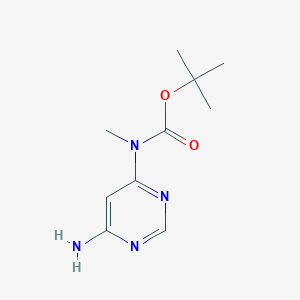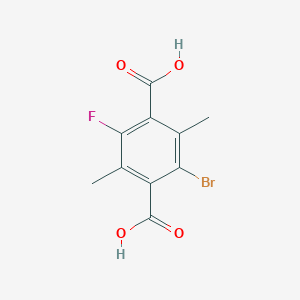
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid often involves halodeboronation reactions, where aryl boronic acids are treated to form aryl bromides and chlorides. For instance, a scalable synthesis method was developed for 2-bromo-3-fluorobenzonitrile through the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of this transformation across a series of aryl boronic acids (Szumigala et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds like 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid can be elucidated using various spectroscopic techniques. These compounds often exhibit unique structural features that can influence their reactivity and physical properties.
Chemical Reactions and Properties
Compounds containing bromo, fluoro, and carboxylic acid functional groups participate in a variety of chemical reactions. The presence of these functional groups can lead to interesting chemoselective reactions, as observed in the functionalization of 5-bromo-2-chloro-3-fluoropyridine, where catalytic amination conditions favor bromide substitution (Stroup et al., 2007).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. Factors like solubility, melting point, and boiling point are critical for understanding how these compounds can be manipulated in various chemical processes.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are pivotal in determining the compound's suitability for specific applications. For example, the reactivity of halogenated compounds with nucleophiles, as observed in SNAr reactions, is a key aspect of their chemical behavior (Liu & Robins, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Biphenyls
- Chemical Synthesis : The synthesis of fluorinated biphenyls, such as 2-Fluoro-4-bromobiphenyl, is crucial in manufacturing non-steroidal anti-inflammatory and analgesic materials. A practical synthesis method developed for 2-Fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline highlights the importance of fluorinated compounds in medicinal chemistry and pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).
Environmental and Health Impact of Fluorinated Compounds
- Environmental Fate of Fluoroalkylether Compounds : Research into the environmental fate, effects, and analytical methods for monitoring fluorinated alternative chemicals like ether-PFASs reveals the ongoing concern and need for understanding the impact of these compounds. This includes their occurrence, fate, and potential health risks in the environment (Munoz, Liu, Duy, & Sauvé, 2019).
Fluorinated Compounds in Organic Transformations
- Catalysis : Silica-supported Brönsted acids have been utilized in various organic transformations, highlighting the role of fluorinated compounds in enhancing reaction efficiencies and outcomes in chemical and pharmaceutical industries. This review underscores the advantages of such catalysts, including environment-friendliness, good yields, and recyclability (Kaur, Sharma, & Bedi, 2015).
Novel Fluorinated Alternatives for Environmental Safety
- Safety and Environmental Concerns : The search for safe, fluorinated alternatives to persistent organic pollutants (POPs) has led to the identification of compounds with reduced environmental and health risks. The review of sources, multimedia distribution, and health risks of novel fluorinated alternatives demonstrates the need for further toxicological studies to ensure their safety (Wang et al., 2019).
Applications in Advanced Materials
- Fluorinated Porphyrinoids : The unique properties of fluorinated porphyrinoids, such as increased photo and oxidative stability, have found applications in sensors, photonic devices, solar cells, biomedical imaging, theranostics, and catalysts. This review focuses on the recent advancements in the applications of these materials, illustrating the broad utility of fluorinated compounds in developing functional materials (Aggarwal, Bhupathiraju, Farley, & Singh, 2021).
Eigenschaften
IUPAC Name |
2-bromo-5-fluoro-3,6-dimethylterephthalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO4/c1-3-6(10(15)16)8(12)4(2)5(7(3)11)9(13)14/h1-2H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCOWGKHOZPULW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)C(=O)O)C)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743408 |
Source


|
| Record name | 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid | |
CAS RN |
1245807-10-6 |
Source


|
| Record name | 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1141580.png)
![(E)-(2-(bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)vinyl)triethoxysilane](/img/structure/B1141583.png)
